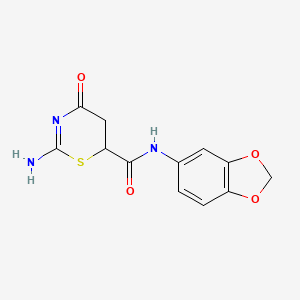![molecular formula C21H23N3O5 B11029520 N-(4-carbamoylphenyl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11029520.png)
N-(4-carbamoylphenyl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-carbamoylphenyl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a phenyl group with a carbamoyl substituent, and a methoxyphenoxyethyl side chain, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, such as a substituted butyrolactone, the pyrrolidine ring can be formed through cyclization reactions.
Introduction of the Phenyl Group: The phenyl group with a carbamoyl substituent can be introduced via nucleophilic aromatic substitution or other suitable coupling reactions.
Attachment of the Methoxyphenoxyethyl Side Chain: This step often involves etherification reactions, where the methoxyphenoxy group is attached to the ethyl chain, followed by coupling with the pyrrolidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: Using catalysts, temperature control, and solvent selection to maximize yield and purity.
Scale-Up Techniques: Employing large-scale reactors and continuous flow processes to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents or organometallic compounds under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.
Biology
In biological research, N-(4-carbamoylphenyl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide is investigated for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into biological pathways and mechanisms.
Medicine
In medicine, this compound shows promise as a therapeutic agent. Its structural features allow it to interact with biological targets, potentially leading to the development of new drugs for treating various diseases.
Industry
In industrial applications, the compound is used in the synthesis of advanced materials and specialty chemicals. Its unique properties make it valuable for developing new products with specific functionalities.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-carbamoylphenyl)-1-[2-(2-methoxyphenoxy)ethyl]-2-oxopyrrolidine-3-carboxamide: A similar compound with a different oxidation state at the pyrrolidine ring.
N-(4-carbamoylphenyl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-2-carboxamide: Another analog with a different substitution pattern on the pyrrolidine ring.
Uniqueness
N-(4-carbamoylphenyl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C21H23N3O5 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H23N3O5/c1-28-17-4-2-3-5-18(17)29-11-10-24-13-15(12-19(24)25)21(27)23-16-8-6-14(7-9-16)20(22)26/h2-9,15H,10-13H2,1H3,(H2,22,26)(H,23,27) |
InChI Key |
UWIMCAWTXOCBPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCN2CC(CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-8-ethoxy-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11029440.png)

![N-(3-chloro-4-fluorophenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B11029453.png)
![N-(3-chloro-2-methylphenyl)-2-[2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide](/img/structure/B11029454.png)


![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B11029474.png)
![N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine](/img/structure/B11029476.png)
![2-{[5-cyano-4-hydroxy-6-(4-methylphenyl)pyrimidin-2-yl]sulfanyl}-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B11029484.png)
![N-(3-chloro-2-methylphenyl)-2-[3-(4-chlorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl]acetamide](/img/structure/B11029486.png)
![2-hydroxy-3-{2-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]-2-oxoethyl}-3,4-dihydro-5H-1,4-benzodiazepin-5-one](/img/structure/B11029492.png)
![1-[2,2-dimethyl-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinolin-1(2H)-yl]ethanone](/img/structure/B11029497.png)
![2-Methyl-5-[(4-nitrobenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11029500.png)

